Benzene, 1,2,4-tris-trimethylsilyl-

Description

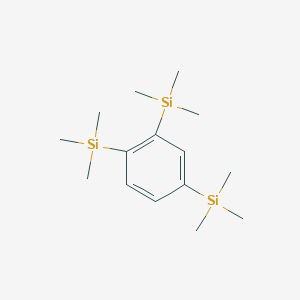

Benzene, 1,2,4-tris-trimethylsilyl- is a trisubstituted benzene derivative featuring three trimethylsilyl (-Si(CH₃)₃) groups at the 1,2,4 positions of the aromatic ring. The trimethylsilyl group is known for its steric bulk and electron-donating character, which arise from the silicon atom’s larger atomic radius and σ-donor capability compared to carbon-based substituents. These features influence the compound’s solubility, thermal stability, and reactivity, making it valuable in organic synthesis as a protecting group or precursor in silicon-containing materials .

Properties

CAS No. |

17864-15-2 |

|---|---|

Molecular Formula |

C15H30Si3 |

Molecular Weight |

294.65 g/mol |

IUPAC Name |

[2,4-bis(trimethylsilyl)phenyl]-trimethylsilane |

InChI |

InChI=1S/C15H30Si3/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |

InChI Key |

JBUNNBYNEZNCGH-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |

Other CAS No. |

17864-15-2 |

Synonyms |

[2,5-Bis(trimethylsilyl)phenyl](trimethyl)silane |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Bis(trimethylsilyl)benzene (C₁₂H₂₂Si₂)

- Molecular Weight : 222.48 g/mol (vs. ~276.7 g/mol for the tris-trimethylsilyl analog).

- Properties: Exhibits high thermal stability and hydrophobicity due to the silyl groups. Used in cross-coupling reactions and as a ligand in organometallic chemistry .

- Key Difference : The absence of a third trimethylsilyl group reduces steric hindrance, enhancing reactivity in substitution reactions compared to the trisubstituted compound.

1,2-Bis(trimethylsilyl)-4-methylbenzene (C₁₃H₂₄Si₂)

- Substituents : Combines two trimethylsilyl groups and one methyl group.

Carbon-Based Trisubstituted Benzenes

1,2,4-Tri-tert-butylbenzene (C₁₅H₂₄)

- Substituents : Three tert-butyl (-C(CH₃)₃) groups.

- Properties : Extremely bulky, with tert-butyl groups providing stronger electron-donating effects than trimethylsilyl. Used in supramolecular chemistry for cavity formation .

- Comparison : While both compounds are sterically hindered, the tert-butyl derivative lacks the silicon atom’s unique electronic effects, making it less effective in silicon-based polymer applications.

1,2,4-Trichlorobenzene (C₆H₃Cl₃)

- Substituents : Three electronegative chlorine atoms.

- Properties: High density (1.46 g/cm³) and polarity, contrasting with the nonpolar, hydrophobic tris-trimethylsilyl analog. Reactivity dominated by electrophilic substitution at the less hindered positions .

Mixed Substituent Systems

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl) (C₁₂H₁₆)

1,2,3-Tris(phenylmethoxy)benzene (C₂₇H₂₄O₃)

- Substituents : Three benzyloxy (-OCH₂C₆H₅) groups.

- Applications : Used in photoresist materials and dendrimer synthesis. The oxygen atoms in benzyloxy groups increase polarity, contrasting with the hydrophobic silyl-based compound .

Data Tables

Table 1: Physical and Electronic Properties Comparison

| Compound | Molecular Weight (g/mol) | Substituent Type | Boiling Point (°C, estimated) | Key Applications |

|---|---|---|---|---|

| 1,2,4-Tris-trimethylsilyl- | ~276.7 | -Si(CH₃)₃ | >300 (high) | Silicon polymers, protecting groups |

| 1,2-Bis(trimethylsilyl)benzene | 222.48 | -Si(CH₃)₃ | 280–300 | Organometallic ligands |

| 1,2,4-Tri-tert-butylbenzene | 204.36 | -C(CH₃)₃ | 285–290 | Host molecules in inclusion complexes |

| 1,2,4-Trichlorobenzene | 181.45 | -Cl | 213–214 | Solvent, dielectric fluid |

Table 2: Reactivity and Stability

| Compound | Steric Hindrance | Hydrolytic Stability | Electrophilic Reactivity |

|---|---|---|---|

| 1,2,4-Tris-trimethylsilyl- | Very high | Moderate (Si–C bond) | Low (due to steric bulk) |

| 1,2-Bis(trimethylsilyl)benzene | High | Moderate | Moderate |

| 1,2,4-Trichlorobenzene | Low | High | High (activated positions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.